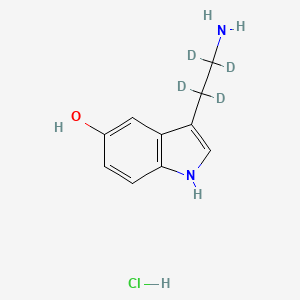

Serotonin-d4 (hydrochloride)

Description

BenchChem offers high-quality Serotonin-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serotonin-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGAZPGKJFIAH-URZLSVTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Serotonin-d4 (hydrochloride) and its primary use in research?

An In-depth Examination of a Key Internal Standard in Neurotransmitter Quantification

Serotonin-d4 (hydrochloride), a deuterated isotopologue of the neurotransmitter serotonin (B10506), serves as a critical tool in biomedical and neuroscience research. Its primary application lies in its use as an internal standard for the precise quantification of endogenous serotonin levels in various biological samples. This technical guide provides a comprehensive overview of Serotonin-d4 (hydrochloride), its properties, and its fundamental role in quantitative analysis, particularly in studies involving mass spectrometry.

Core Concepts: The Role of Isotopic Labeling in Quantitative Analysis

In quantitative mass spectrometry, the accuracy of measurements can be affected by variations in sample preparation, instrument response, and matrix effects. To correct for these potential errors, an internal standard is introduced into the sample at a known concentration. An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

Serotonin-d4 (hydrochloride) fulfills this role perfectly for serotonin quantification. The incorporation of four deuterium (B1214612) atoms into the serotonin molecule increases its mass-to-charge ratio (m/z) without significantly altering its chemical behavior. This allows it to co-elute with endogenous serotonin during chromatographic separation and experience similar ionization efficiency in the mass spectrometer's ion source. By comparing the signal intensity of the analyte (serotonin) to that of the internal standard (Serotonin-d4), researchers can accurately determine the concentration of serotonin in the original sample, even if sample loss occurs during processing.[1][2]

Chemical and Physical Properties

Serotonin-d4 (hydrochloride) is a stable, isotopically labeled form of serotonin hydrochloride.[3] Its key chemical properties are summarized in the table below.

| Property | Value |

| Formal Name | 3-(2-aminoethyl-1,1,2,2-d4)-1H-indol-5-ol, monohydrochloride[4] |

| Synonyms | 5-HT-d4, 5-Hydroxytryptamine-d4[4] |

| Molecular Formula | C₁₀H₈D₄N₂O • HCl[4] |

| Formula Weight | 216.7 g/mol [4] |

| CAS Number | 2469263-61-2[4] |

| Purity | ≥99% deuterated forms (d₁-d₄)[4] |

| Appearance | A solid[5] |

| Solubility | Slightly soluble in methanol (B129727) and water[4] |

Primary Research Application: An Internal Standard for Serotonin Quantification

The principal application of Serotonin-d4 (hydrochloride) is as an internal standard for the quantification of serotonin in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4] This technique is crucial in various research areas, including:

-

Neuroscience: To study the role of serotonin in mood, behavior, sleep, and various neurological disorders like depression, anxiety, and bipolar disorder.[4]

-

Drug Development: To assess the effects of new drugs on serotonin levels and metabolism.

-

Clinical Research: To investigate the link between serotonin levels and various physiological and pathological conditions.[6][7]

The use of a stable isotope-labeled internal standard like Serotonin-d4 is considered the gold standard for quantitative bioanalysis due to its ability to provide high accuracy and precision.[2]

Experimental Workflow for Serotonin Quantification

The following diagram illustrates a typical experimental workflow for the quantification of serotonin in a biological sample using Serotonin-d4 (hydrochloride) as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Serotonin-d4 (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development, clinical research, and other high-stakes analytical fields, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards. By serving as a near-perfect mimic of the target analyte, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1]

Core Principles: Why Deuterium (B1214612) Labeling is the Standard

The foundational principle behind the use of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS), widely regarded as one of the most accurate quantitative methods. A deuterated standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the deuterated IS based on their mass-to-charge ratios (m/z).[1]

Because their physicochemical properties are nearly identical, the analyte and the deuterated IS exhibit almost the same behavior throughout the entire analytical workflow.[1] This includes co-elution during chromatography and similar efficiencies in sample extraction, ionization, and detection.[1] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control at the earliest stage of sample preparation, it serves as a perfect proxy.[1] Quantification is then based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to that of the internal standard. This ratiometric measurement effectively normalizes and corrects for a multitude of potential errors.[1]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[2]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[2]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][4]

The logical workflow below illustrates how a deuterated internal standard corrects for various sources of analytical error.

Data Presentation: The Superiority of Deuterated Standards

The use of a deuterated internal standard demonstrably improves assay performance. The following tables summarize quantitative data from bioanalytical method validations, comparing the use of a deuterated (Stable Isotope-Labeled, SIL) internal standard to a non-deuterated structural analog.

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays

| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| Tacrolimus | Deuterated (¹³C, D₂) | 1.5 | 100.63 | <3.09 | [5] |

| 16 | 99.55 | <3.09 | [5] | ||

| Structural Analog (Ascomycin) | 1.5 | 101.71 | <3.63 | [5] | |

| 16 | 97.35 | <3.63 | [5] | ||

| Lapatinib | Deuterated (Lapatinib-d3) | 5 - 5000 | within 100 ± 10% | < 11% | [5] |

| Structural Analog (Zileuton) | 5 - 5000 | within 100 ± 10% | < 11% | [5] |

As demonstrated in the data, while both internal standards can provide acceptable performance, the deuterated internal standard for Tacrolimus showed slightly better accuracy and precision. For Lapatinib, both internal standards performed well in pooled plasma; however, the study highlighted that only the isotope-labeled internal standard could correct for interindividual variability in recovery from patient plasma samples.[5]

Table 2: Comparison of Matrix Effect and Recovery for Tacrolimus

| Parameter | Deuterated IS | Structural Analog IS | Reference |

| Matrix Effect (%) | -16.64 | -28.41 | [5] |

| Absolute Recovery (%) | 78.37 | 75.66 | [5] |

| Process Efficiency (%) | 65.35 | 54.18 | [5] |

The deuterated internal standard for Tacrolimus exhibited a matrix effect and recovery profile more similar to the analyte, leading to better compensation for variability during the analytical process.[5]

Table 3: Impact of Deuterated Internal Standards on Accuracy and Precision in Pesticide Analysis in Complex Matrices

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Reference |

| Accuracy Deviation | > 60% | < 25% | [2][6] |

| Precision (%RSD) | > 50% | < 20% | [2][6] |

In the analysis of pesticides in complex cannabis matrices, the use of deuterated internal standards was crucial for maintaining accuracy. Without an internal standard, accuracy values differed by more than 60%, and the relative standard deviation (RSD) was over 50%. The introduction of deuterated internal standards brought the accuracy to within 25% and the RSD to under 20%.[2][6]

Experimental Protocols

Detailed and robust methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for common sample preparation techniques.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol outlines a typical procedure for the quantification of a small molecule drug in human plasma using its deuterated internal standard.

1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the deuterated internal standard in methanol.

-

Calibration Standards (CS): Serially dilute the analyte stock solution to prepare working solutions for spiking into plasma to create a set of 8-10 calibration standards.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Sample Preparation

-

To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.[7]

-

Briefly vortex the tubes to ensure thorough mixing.[7]

-

Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[7]

-

Vigorously vortex each tube for 30 seconds.[7]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. benchchem.com [benchchem.com]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

The Use of Serotonin-d4 as an Internal Standard for Accurate Neurotransmitter Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of neurotransmitters is critical for advancing our understanding of neurological function and dysfunction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as serotonin-d4, is paramount for achieving reliable and reproducible results by correcting for matrix effects and variations during sample processing and analysis.[1] This technical guide provides an in-depth overview of the application of serotonin-d4 as an internal standard in neurotransmitter analysis, complete with experimental protocols, quantitative data, and workflow visualizations.

Introduction: The Imperative for Internal Standards in Neurotransmitter Analysis

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a key monoamine neurotransmitter implicated in a wide range of physiological and pathological processes, including mood regulation, sleep, appetite, and various neurological disorders.[2][3] Consequently, its precise measurement in biological matrices like plasma, urine, and brain tissue is of significant interest in neuroscience, clinical diagnostics, and pharmacology.[1]

LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying low-concentration analytes in complex biological samples.[3][4] However, the accuracy of these measurements can be compromised by several factors, including:

-

Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction and processing steps can introduce significant error.

-

Instrumental Fluctuations: Variations in injection volume and mass spectrometer response can affect the precision of the measurement.

To mitigate these challenges, a stable isotope-labeled internal standard (SIL-IS) is employed.[1][5] An ideal SIL-IS, such as serotonin-d4, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (deuterium in this case).[5] This allows it to be distinguished by the mass spectrometer while behaving identically to the endogenous analyte during sample preparation and chromatographic separation.[5]

Principle of Stable Isotope Dilution with Serotonin-d4

The core principle behind using serotonin-d4 is stable isotope dilution. A known amount of the internal standard is added to each sample at the beginning of the workflow. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratio remains constant even if sample is lost during preparation or if matrix effects alter the absolute signal intensity, as both the analyte and the internal standard are affected proportionally.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

The Mechanism of Serotonin-d4 in LC-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of serotonin (B10506) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Serotonin-d4 as an internal standard. The use of a stable isotope-labeled internal standard like Serotonin-d4 is considered the gold standard for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][2][3]

Core Principle: Isotope Dilution Mass Spectrometry

The accurate quantification of endogenous compounds like serotonin in complex biological samples is challenging due to matrix effects, variations in sample preparation, and instrument response fluctuations.[1][3] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that effectively mitigates these issues by using a stable isotope-labeled version of the analyte as an internal standard (IS).[2]

Serotonin-d4 is an ideal internal standard for serotonin analysis as it is chemically and physically almost identical to the unlabeled (native) serotonin.[3][4] The key difference is the substitution of four hydrogen atoms with deuterium, resulting in a 4 Dalton mass increase. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[1]

By adding a known amount of Serotonin-d4 to the sample at the beginning of the workflow, it experiences the same processing and analysis conditions as the native serotonin.[2] Any loss of analyte during sample extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the signal from the native serotonin to the signal from Serotonin-d4 remains constant, enabling highly accurate and precise quantification.[5]

Quantitative Data for LC-MS/MS Analysis

The following tables summarize key quantitative parameters for the analysis of serotonin using Serotonin-d4 as an internal standard. These values are essential for setting up and validating LC-MS/MS methods. Multiple Reaction Monitoring (MRM) is typically used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Table 1: Mass Spectrometry Parameters for Serotonin and Serotonin-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference(s) |

| Serotonin | 177.1 | 160.0 | Positive | [6] |

| 177.2 | 160.1 | Positive | [7] | |

| 177 | 160 | Positive | [8][9] | |

| 177 | 132 | Positive | [9] | |

| 177 | 115 | Positive | [9] | |

| Serotonin-d4 | 181.1 | 118.1 | Positive | [6] |

| 181.2 | 164.1 | Positive | [7] | |

| 181 | 164 | Positive | [9] | |

| 181 | 136 | Positive | [9] | |

| 181 | 119 | Positive | [9] |

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Serotonin

| Parameter | Typical Value | Reference(s) |

| Retention Time | 2.8 min | [9] |

| Lower Limit of Quantification (LLOQ) | 0.005 µM (in water) | [7] |

| 0.9 nmol/L (in plasma) | [9] | |

| 29.4-55.7 nmol/L (in urine) | [10] | |

| Linearity (Correlation Coefficient, r²) | > 0.99 | [9][10][11] |

| Intra-day Precision (%CV) | < 10% | [9] |

| < 11.8% | [12] | |

| Inter-day Precision (%CV) | < 10% | [9] |

| < 14.3% | [12] | |

| Recovery | 98-104% | [10] |

| 87.5-104% | [13] |

Experimental Protocols

A typical workflow for the quantification of serotonin in biological fluids involves sample preparation, LC separation, and MS detection.

Sample Preparation

The goal of sample preparation is to extract serotonin from the biological matrix and remove interfering substances. Protein precipitation is a common and straightforward method.

Protocol: Protein Precipitation for Plasma/Serum Samples

-

Spiking: To 150 µL of serum or plasma sample, add 20-50 µL of the Serotonin-d4 internal standard working solution.[8][13][14] Vortex briefly.

-

Precipitation: Add 200-300 µL of a cold protein precipitating agent, such as acetonitrile (B52724) with 1% formic acid or 4 wt.% 5-sulfosalicylic acid solution.[8][13][15]

-

Vortexing: Vortex the mixture thoroughly for at least 15 seconds to ensure complete protein precipitation.[14]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 5 minutes or 14,000 x g for 10 minutes) to pellet the precipitated proteins.[14][16]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.[8][14]

Liquid Chromatography (LC)

Chromatographic separation is performed to separate serotonin from other sample components before it enters the mass spectrometer. A reverse-phase C18 column is commonly used.[8]

Typical LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 150mm).[11][17]

-

Mobile Phase A: Water with 0.1% formic acid.[17]

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[11][17]

-

Gradient Elution: A gradient is typically used to ensure good separation and peak shape. The gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.[11]

-

Injection Volume: 5 µL.[11]

Mass Spectrometry (MS)

The mass spectrometer is used for the detection and quantification of serotonin and Serotonin-d4. A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is typically employed.[8]

Typical MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

-

MRM Transitions: As listed in Table 1.

-

Collision Gas: Argon.[9]

-

Source Parameters: Parameters such as spray voltage, vaporizer temperature, and gas pressures need to be optimized for the specific instrument used.[6]

Conclusion

The use of Serotonin-d4 as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of serotonin in various biological matrices.[3][9] This approach, based on the principle of isotope dilution, effectively compensates for analytical variability, leading to high-quality data essential for research, clinical diagnostics, and drug development.[1][2] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for establishing and validating reliable serotonin assays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jasem.com.tr [jasem.com.tr]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]

A Technical Guide to Serotonin-d4 (hydrochloride) for the Elucidation of Serotonin Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, is integral to a vast array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function. Dysregulation of the serotonergic system is implicated in numerous pathological conditions, making the precise study of its metabolism crucial for the development of novel therapeutics. Serotonin-d4 (hydrochloride) has emerged as an indispensable tool in this field, primarily serving as a stable isotope-labeled internal standard for the highly accurate and sensitive quantification of endogenous serotonin in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the application of Serotonin-d4 in metabolic studies, detailing its physicochemical properties, experimental protocols, and relevant biological pathways.

Physicochemical Properties of Serotonin-d4 (hydrochloride)

Serotonin-d4 is a deuterated analog of serotonin, where four hydrogen atoms on the ethylamine (B1201723) side chain have been replaced with deuterium. This isotopic substitution renders it chemically identical to serotonin in its biological and chromatographic behavior but distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. This property is fundamental to its application as an internal standard.

| Property | Value |

| Synonyms | 5-Hydroxytryptamine-d4 HCl, 5-HT-d4 HCl |

| Molecular Formula | C₁₀H₈D₄N₂O · HCl |

| Molecular Weight | 216.7 g/mol |

| CAS Number | 2469263-61-2 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage | -20°C, protected from light and moisture |

| Solubility | Soluble in water and methanol |

Core Application: Internal Standard for Accurate Quantification

The primary and most critical application of Serotonin-d4 (hydrochloride) is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of serotonin in complex biological samples such as plasma, serum, urine, and tissue homogenates.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2]

The Principle of Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution. A known amount of Serotonin-d4 is added to the biological sample at the initial stage of sample preparation. The deuterated standard undergoes the exact same extraction, purification, and ionization processes as the endogenous, non-labeled serotonin. By measuring the ratio of the signal intensity of the analyte (serotonin) to that of the internal standard (Serotonin-d4), the concentration of endogenous serotonin in the original sample can be accurately determined.

Experimental Protocols

The following sections provide a detailed, generalized protocol for the quantification of serotonin in biological matrices using Serotonin-d4 as an internal standard. These protocols are a composite of methodologies reported in the scientific literature and should be optimized for specific experimental conditions.[3][4]

Sample Preparation

-

Sample Collection: Collect biological samples (e.g., blood, urine, tissue) using appropriate methods to minimize degradation of serotonin. For blood, use of tubes containing an anticoagulant like EDTA is recommended.

-

Internal Standard Spiking: To a measured volume or weight of the sample, add a precise amount of Serotonin-d4 (hydrochloride) solution at a concentration that is within the linear range of the assay.

-

Protein Precipitation: For plasma, serum, or tissue homogenates, precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an acid like formic acid to improve analyte stability and ionization.

-

Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of serotonin and Serotonin-d4 are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

Typical LC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analytes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Typical MS/MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Serotonin: 177.1; Serotonin-d4: 181.1 |

| Product Ion (m/z) | Serotonin: 160.1; Serotonin-d4: 164.1 |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 50 - 100 ms |

Quantitative Data and Method Validation

A robust LC-MS/MS method for serotonin quantification using Serotonin-d4 as an internal standard should be thoroughly validated. The following table summarizes typical performance characteristics reported in the literature.[4][5]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL in plasma |

| Intra- and Inter-assay Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizing Serotonin Metabolism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core serotonin metabolic pathway and a typical experimental workflow for its quantification using Serotonin-d4.

In Vivo Studies and Future Directions

While the predominant use of Serotonin-d4 is as an internal standard, its potential as a tracer for in vivo studies of serotonin metabolism is an emerging area of research. By administering Serotonin-d4 to a biological system (e.g., an animal model), researchers can trace its metabolic fate, allowing for the determination of key pharmacokinetic parameters such as:

-

Rate of serotonin synthesis and turnover: By monitoring the appearance of labeled metabolites over time.

-

Clearance: The rate at which serotonin is removed from the body.

-

Volume of distribution: The extent to which serotonin distributes into different tissues.

Such studies are crucial for understanding how disease states or pharmacological interventions affect the dynamics of the serotonergic system. The use of stable isotope-labeled tracers like Serotonin-d4 offers a safe and powerful alternative to radioactive isotopes for in vivo metabolic investigations.

Conclusion

Serotonin-d4 (hydrochloride) is a cornerstone for accurate and reliable research into serotonin metabolism. Its application as an internal standard in LC-MS/MS methods has significantly advanced our ability to quantify this critical neurotransmitter in a variety of biological contexts. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods. Furthermore, the expanding use of Serotonin-d4 as an in vivo tracer holds great promise for a deeper understanding of the dynamic processes governing the serotonergic system, ultimately paving the way for the development of more effective therapies for a range of neurological and psychiatric disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Serotonin-d4 in Advancing Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is integral to a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1][2] Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[2][3][4] Consequently, the precise and accurate quantification of serotonin in biological matrices is paramount for advancing our understanding of its role in health and disease, and for the development of novel therapeutics. This technical guide delves into the core applications of Serotonin-d4, a deuterated analog of serotonin, as a pivotal tool in neuroscience research, with a focus on its application in quantitative mass spectrometry.

Core Application: Internal Standard for Accurate Quantification

The primary and most critical application of Serotonin-d4 in neuroscience research is its use as an internal standard (IS) in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] Due to its structural and chemical similarity to endogenous serotonin, Serotonin-d4 co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[6][7] However, its increased mass, due to the four deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte. This co-analysis enables the correction for variations in sample preparation, injection volume, and matrix effects, thereby ensuring highly accurate and precise quantification of serotonin in complex biological samples like brain tissue, cerebrospinal fluid (CSF), and feces.[5][6][8]

Quantitative Data from LC-MS/MS Analysis

The use of Serotonin-d4 as an internal standard has facilitated the development of robust and sensitive LC-MS/MS methods for serotonin quantification. The following tables summarize key quantitative parameters from various studies.

| Parameter | Matrix | Linearity Range | LLOQ/LOD | Reference |

| Linearity | Water (Substitution Matrix for Feces) | 0.005 - 5 µM | LLOQ: 0.005 µM | [5] |

| Linearity | Mouse Brain Tissue | 20 - 10,000 ng/g | - | [6] |

| Linearity | Urine | 0.05 - 3.27 nmol/L | LOQ: 29.4 - 55.7 nmol/L, LOD: 8.8 - 18.2 nmol/L | [3] |

Table 1: Linearity and Sensitivity of Serotonin Quantification using Serotonin-d4 as an Internal Standard.

| Analyte | Matrix | Recovery Rate | Reference |

| Serotonin | Human Feces | 55.9 - 81.0% (intraday), 56.5 - 78.1% (interday) | [5] |

| Serotonin | Urine | 98 - 104% | [3] |

Table 2: Recovery Rates in Sample Preparation for Serotonin Analysis.

Mass Spectrometric Parameters

The successful differentiation and quantification of serotonin and Serotonin-d4 rely on specific mass transitions in tandem mass spectrometry.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Serotonin | 177.0 | 160.0 | [6] |

| Serotonin-d4 | 181.0 | 164.0 | [6] |

Table 3: Typical Mass Transitions for Serotonin and Serotonin-d4 in Positive Ion Mode ESI-MS/MS.

Experimental Protocols

The accurate quantification of serotonin using Serotonin-d4 involves several critical steps, from sample collection and preparation to instrumental analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Fecal Samples

This protocol is adapted from a method for analyzing serotonin in human feces.[5]

-

Sample Homogenization: A 20 mg sample of powdered feces is collected in a microtube.

-

Internal Standard Spiking: 400 µL of an eluting solution (10 mM phosphate (B84403) buffer at pH 6.8, 20% acetonitrile) containing 0.5 µM Serotonin-d4 is added to the powdered feces.[5]

-

Extraction: The mixture is vortexed and centrifuged. The supernatant is then collected for SPE.

-

SPE Cleanup: The supernatant is loaded onto an SPE cartridge. The cartridge is washed, and serotonin and Serotonin-d4 are eluted.

-

Analysis: The eluate is then analyzed by LC-MS/MS.

Sample Preparation: Protein Precipitation for Brain Tissue

This protocol is a general method for preparing brain tissue samples for neurotransmitter analysis.[6]

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Internal Standard Spiking: A known amount of Serotonin-d4 is added to the homogenate.

-

Protein Precipitation: Acetonitrile is added to the sample to precipitate proteins.[6]

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing serotonin and Serotonin-d4, is collected for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a generalized workflow for the instrumental analysis.

Figure 1: General experimental workflow for the quantification of serotonin using Serotonin-d4 and LC-MS/MS.

Advanced Applications and Future Directions

While the primary use of Serotonin-d4 is as an internal standard, its application can be extended to more dynamic studies in neuroscience.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain to monitor neurotransmitter levels in real-time.[9][10] By perfusing a microdialysis probe with a solution containing Serotonin-d4, it can be used not only for accurate quantification of basal serotonin levels but also to study the dynamics of serotonin release and reuptake. The stable isotope-labeled standard allows for precise measurement of subtle changes in endogenous serotonin concentrations in response to pharmacological or behavioral manipulations.[11]

Figure 2: Workflow for in vivo microdialysis using Serotonin-d4 for accurate neurotransmitter monitoring.

Pharmacokinetic and Metabolism Studies

Serotonin-d4 can be administered in vivo to trace the metabolic fate of serotonin.[12] By tracking the appearance of deuterated metabolites, researchers can gain insights into the pathways of serotonin degradation and the effects of drugs on its metabolism. This is particularly valuable for the development of novel therapeutics targeting the serotonergic system, such as selective serotonin reuptake inhibitors (SSRIs).[13][14][15]

Serotonin Signaling Pathways

Understanding the intricate signaling pathways of serotonin is crucial. Serotonin exerts its effects through a variety of receptors, broadly classified into seven families (5-HT1 to 5-HT7).[2] The precise quantification of serotonin levels, enabled by Serotonin-d4, is fundamental to studies investigating the activation of these receptors and their downstream effects. For example, research has focused on the roles of 5-HT1A and 5-HT2A receptors in brain function.[16]

Figure 3: Simplified diagram of serotonin signaling pathways, where accurate quantification is key.

Conclusion

Serotonin-d4 is an indispensable tool in modern neuroscience research. Its primary role as an internal standard in LC-MS/MS methodologies has revolutionized the ability of scientists to accurately and precisely quantify serotonin in various biological matrices. This has profound implications for understanding the pathophysiology of neuropsychiatric disorders and for the development of effective treatments. The expanding applications of Serotonin-d4 in dynamic studies such as in vivo microdialysis and pharmacokinetics promise to further illuminate the complex role of serotonin in the brain, paving the way for new discoveries and therapeutic innovations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Expanded Biology of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Roles of Serotonin in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin biosynthesis as a predictive marker of serotonin pharmacodynamics and disease-induced dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism and pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and Pharmacokinetics of Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin and brain function: a tale of two receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Serotonin-d4 in Advancing Preclinical and Clinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine or 5-HT), a critical monoamine neurotransmitter, is integral to a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognition. Consequently, the precise and accurate quantification of serotonin in biological matrices is paramount for advancing our understanding of its role in both normal physiology and the pathophysiology of various disorders. This technical guide provides a comprehensive overview of the application of Serotonin-d4, a deuterated analog of serotonin, in preclinical and clinical studies. Its primary utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for robust and reliable serotonin quantification.

The Critical Role of Serotonin-d4 as an Internal Standard

In quantitative mass spectrometry, an internal standard is essential to correct for the variability inherent in sample preparation and analysis. A stable isotope-labeled internal standard, such as Serotonin-d4, is considered the gold standard because it shares near-identical physicochemical properties with the endogenous analyte (serotonin).[1] This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1] The mass difference between serotonin and Serotonin-d4 allows for their distinct detection by the mass spectrometer, enabling accurate quantification.[2][3]

Serotonin Metabolism and Signaling Pathways

A thorough understanding of serotonin's synthesis, metabolism, and signaling is crucial for interpreting quantitative data.

Serotonin Metabolism

Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process. It is subsequently metabolized, primarily by monoamine oxidase (MAO), to 5-hydroxyindoleacetic acid (5-HIAA).

References

- 1. Development of a Nonradioactive Platelet Serotonin Uptake and Release Assay by Micro-Liquid Chromatography Tandem Mass Spectrometry Using Minimal Blood Volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Commercial Serotonin-d4 (hydrochloride): Sources, Purity, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical applications of Serotonin-d4 (hydrochloride). This deuterated analog of serotonin (B10506) serves as a critical internal standard for accurate quantification of endogenous serotonin in various biological matrices, a technique of paramount importance in neuroscience, drug development, and clinical research.

Commercial Availability and Purity

Serotonin-d4 (hydrochloride) is available from several reputable suppliers of research chemicals and analytical standards. The purity of these compounds is a critical factor for their use as internal standards and is typically assessed by a combination of chromatographic and spectroscopic techniques. While specific batch data is available on the Certificate of Analysis (CoA) from each supplier, the following table summarizes publicly available information on the purity of Serotonin-d4 (hydrochloride) from various commercial sources.

| Supplier | Stated Purity | Analytical Method(s) |

| Cayman Chemical | ≥99% deuterated forms (d1-d4) | Not explicitly stated, but GC- or LC-MS data is often available on the CoA. |

| LGC Standards | >95% | HPLC |

| Clearsynth | Not less than 90% | HPLC |

| ARTIS STANDARDS | >98% | HPLC |

Note: The purity stated by suppliers can refer to either chemical purity (the percentage of the compound that is Serotonin-d4 hydrochloride) or isotopic purity (the percentage of the compound that is appropriately deuterated). Researchers should always consult the Certificate of Analysis for lot-specific data and a detailed breakdown of the purity assessment.

Experimental Protocols: Purity Assessment and Analytical Application

The utility of Serotonin-d4 (hydrochloride) as an internal standard is contingent on its well-defined purity and isotopic enrichment. The following sections detail the common experimental protocols used for both the quality control of the deuterated standard and its application in quantifying serotonin.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the chemical purity of Serotonin-d4 (hydrochloride) is reverse-phase HPLC with UV detection.

Methodology:

-

Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 40 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile). An isocratic elution with a ratio of 80:20 (aqueous:organic) is often employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 280 nm is suitable for serotonin and its analogs.

-

Quantification: The purity is determined by calculating the peak area of Serotonin-d4 relative to the total peak area of all components in the chromatogram.

Assessment of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment of Serotonin-d4 (hydrochloride) and ensuring minimal presence of the unlabeled (d0) serotonin.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer) coupled to a liquid chromatograph is ideal.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Analysis: The mass spectrum of the Serotonin-d4 will show a distribution of isotopologues (d1, d2, d3, d4). The relative abundance of each isotopologue is measured.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the sum of the deuterated forms (d1-d4) relative to the total amount of all forms (including d0). For use as an internal standard, the percentage of the d0 form should be negligible.

Quantification of Serotonin in Biological Samples using LC-MS/MS and Serotonin-d4 (hydrochloride) as an Internal Standard

The primary application of Serotonin-d4 (hydrochloride) is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of serotonin in complex biological matrices like plasma, serum, urine, and brain tissue.

Methodology:

-

Sample Preparation:

-

A known amount of Serotonin-d4 (hydrochloride) internal standard is spiked into the biological sample.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: A C18 or HILIC column is used to chromatographically separate serotonin from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is common.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both serotonin and Serotonin-d4 are monitored.

-

Serotonin: m/z 177 → 160

-

Serotonin-d4: m/z 181 → 164

-

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of serotonin to the peak area of Serotonin-d4 against the concentration of serotonin standards. The concentration of serotonin in the unknown samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate key workflows and principles discussed in this guide.

Caption: Workflow for Serotonin Quantification using LC-MS/MS with a Deuterated Internal Standard.

Caption: Principle of Stable Isotope-Labeled Internal Standard in Quantitative Analysis.

Interpreting the Certificate of Analysis for Serotonin-d4 (hydrochloride): A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on understanding the critical quality attributes of Serotonin-d4 (hydrochloride) as detailed in its Certificate of Analysis. This document will dissect the key analytical data, provide detailed experimental methodologies, and clarify the importance of each parameter for ensuring experimental accuracy and reproducibility.

Introduction

Serotonin-d4 (hydrochloride), a deuterated analog of the neurotransmitter serotonin (B10506), is an indispensable tool in biomedical research, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of endogenous serotonin.[1][2] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[1] A Certificate of Analysis (CoA) is a critical document that accompanies this standard, providing a comprehensive summary of its quality and purity.[3][4] This guide will provide a detailed walkthrough on how to interpret a typical CoA for Serotonin-d4 (hydrochloride), ensuring that researchers can confidently assess its suitability for their specific applications.

Product Identification and Physical Properties

The initial section of a CoA provides fundamental information about the compound. It is crucial to verify that the product name, CAS number, and lot number on the CoA match the details on the product vial to ensure traceability.[3][5]

| Parameter | Specification | Source |

| Product Name | Serotonin-d4 (hydrochloride) | Manufacturer |

| CAS Number | 2469263-61-2 (for deuterated) | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₈D₄N₂O · HCl | Manufacturer |

| Formula Weight | 216.7 g/mol | Manufacturer |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol | Experimentally Determined |

| Storage | -20°C | Manufacturer Recommendation |

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Chemical purity is a critical parameter that ensures the identity and concentration of the standard are accurate. HPLC is a standard technique used to determine the purity of non-volatile compounds like serotonin.[6][7][8] The CoA will typically report the purity as a percentage, determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Result |

| Purity (HPLC) | 99.8% |

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed for the separation of serotonin and related compounds.[7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 40 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile) is often used. A typical ratio would be 80:20 (v/v) aqueous to organic.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[7]

-

Detection: UV detection at 280 nm is suitable for serotonin.[7]

-

Sample Preparation: A solution of Serotonin-d4 (hydrochloride) is prepared in the mobile phase at a known concentration.

-

Analysis: The sample is injected into the HPLC system. The retention time of the major peak is compared to that of a non-deuterated serotonin reference standard to confirm identity. Purity is calculated based on the peak area percentage.

Isotopic Purity by Mass Spectrometry (MS)

For a deuterated standard, it is crucial to confirm the degree of deuterium incorporation and the absence of the unlabeled (d0) form.[9] High-resolution mass spectrometry is the definitive technique for this analysis.[10][11] The CoA should provide data on the isotopic distribution.

| Parameter | Result |

| Deuterium Incorporation | ≥99% (d1-d4) |

| Isotopic Purity (d4) | 99.6% |

| d0 (unlabeled) | ≤0.1% |

Experimental Protocol: Mass Spectrometry Isotopic Purity Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used to achieve the necessary mass accuracy and resolution to distinguish between the different isotopologues.[10]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for serotonin.

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC-MS setup.

-

Data Acquisition: Data is acquired in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated serotonin.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4) are measured to determine the isotopic distribution and the percentage of the desired d4 form.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule and verifying the location of the deuterium labels.[12] For Serotonin-d4, ¹H NMR is used to confirm the absence of protons at the deuterated positions.

| Parameter | Result |

| ¹H NMR | Conforms to structure |

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as methanol-d4 (B120146) or DMSO-d6, is used.

-

Sample Preparation: The Serotonin-d4 (hydrochloride) is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is compared to the spectrum of a non-deuterated serotonin standard. The absence or significant reduction of signals corresponding to the protons on the ethylamine (B1201723) side chain confirms successful deuteration at these positions. The remaining peaks in the spectrum should be consistent with the rest of the serotonin molecule's structure.

Serotonin Signaling Pathway

Understanding the biological context of serotonin is crucial for researchers using Serotonin-d4. The following diagram illustrates a simplified serotonin signaling pathway.

Conclusion

A thorough interpretation of the Certificate of Analysis for Serotonin-d4 (hydrochloride) is paramount for ensuring the quality and reliability of research data. By carefully examining the data presented for purity, isotopic enrichment, and structural identity, and by understanding the methodologies used to generate this data, researchers can confidently utilize this critical internal standard in their quantitative analytical workflows. This guide provides the necessary framework for this interpretation, empowering scientists to make informed decisions and maintain the integrity of their experimental results.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. sportstechnologylabs.com [sportstechnologylabs.com]

- 5. trustpointeanalytics.com [trustpointeanalytics.com]

- 6. chromsystems.com [chromsystems.com]

- 7. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 8. jfda-online.com [jfda-online.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantification of Serotonin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (B10506) (5-hydroxytryptamine) is a crucial monoamine neurotransmitter involved in a wide array of physiological and pathological processes, including mood regulation, sleep, appetite, and various psychiatric disorders.[1] Accurate and robust quantification of serotonin in biological matrices is essential for clinical diagnostics, neuroscience research, and pharmaceutical development.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[2][3] This application note provides a detailed protocol for the quantification of serotonin in human plasma using a stable isotope-labeled internal standard, Serotonin-d4, to ensure accuracy and precision by correcting for matrix effects and procedural variability.

Experimental

-

Serotonin hydrochloride (Reference Standard)

-

Serotonin-d4 hydrochloride (Internal Standard)[1]

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Human plasma (blank)

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Column: A reversed-phase C18 column (e.g., 3.0 x 100 mm, 1.8 µm particle size) is commonly used.

-

Serotonin Stock Solution (1 mg/mL): Accurately weigh and dissolve serotonin hydrochloride in methanol.

-

Serotonin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve serotonin-d4 hydrochloride in methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the serotonin stock solution with a methanol:water (1:1, v/v) mixture to create calibration curve standards.

-

Internal Standard Working Solution: Dilute the serotonin-d4 stock solution with the same methanol:water mixture to achieve a final concentration appropriate for addition to samples.

Sample Preparation Protocol

A simple protein precipitation method is employed for sample preparation:[3][4]

-

Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.

-

Pipette 150 µL of the respective sample (plasma, calibrator, or QC) into the labeled tubes.[5]

-

Add 20 µL of the internal standard working solution (Serotonin-d4) to each tube and vortex for 5 seconds.[5]

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.[6]

-

Vortex the mixture vigorously for 15-30 seconds.

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the clear supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

-

Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

6.0 min: 5% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

MRM Transitions: The following precursor to product ion transitions should be monitored:[8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Serotonin | 177.1 | 160.1 | 100 | 25 |

| Serotonin-d4 | 181.1 | 164.1 | 100 | 25 |

Data Analysis and Quantification

-

Peak areas for both serotonin and serotonin-d4 are integrated from the extracted ion chromatograms.

-

A calibration curve is constructed by plotting the peak area ratio (Serotonin/Serotonin-d4) against the corresponding concentration of the calibration standards.

-

A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

-

The concentration of serotonin in unknown samples is calculated from the calibration curve.

Method Performance Characteristics

The following table summarizes typical performance data for the LC-MS/MS quantification of serotonin.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.94 - 240 ng/mL | [4] |

| Correlation Coefficient (r²) | > 0.99 | [3][8] |

| Lower Limit of Quantification (LLOQ) | 0.9 nmol/L (in plasma) | [8] |

| Intra-day Precision (%CV) | < 8.1% | [4] |

| Inter-day Precision (%CV) | < 11.5% | [4] |

| Recovery | 87.5% - 104% | [4] |

Experimental Workflow Diagram

Caption: Workflow for serotonin quantification by LC-MS/MS.

Signaling Pathway Visualization

While this protocol focuses on the analytical method for serotonin quantification, it's important to understand the context of serotonin's synthesis.

Caption: Biosynthesis pathway of serotonin from tryptophan.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of serotonin in human plasma. The use of a simple protein precipitation step for sample preparation and a deuterated internal standard ensures high throughput and accurate results. This method is well-suited for clinical research and drug development applications where precise measurement of serotonin is required.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijrpr.com [ijrpr.com]

- 4. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jasem.com.tr [jasem.com.tr]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]

- 8. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serotonin Analysis using Serotonin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial monoamine neurotransmitter involved in a wide array of physiological and pathological processes, including mood regulation, sleep, appetite, and various neuropsychiatric disorders.[1][2] Accurate and reliable quantification of serotonin in biological matrices is therefore essential for advancing research in neuroscience, clinical diagnostics, and pharmacology. The use of a stable isotope-labeled internal standard, such as Serotonin-d4, is the gold standard for achieving high accuracy and precision in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Serotonin-d4 is chemically identical to endogenous serotonin, ensuring it behaves similarly during sample extraction, processing, and ionization, while its mass difference allows for its distinction by the mass spectrometer. This corrects for variability and matrix effects, leading to highly reliable quantification.[3]

This document provides detailed application notes and protocols for the most common sample preparation techniques for serotonin analysis in various biological matrices, with a focus on the integration of Serotonin-d4 as an internal standard.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from complex biological matrices such as serum, plasma, urine, and feces, thereby ensuring accurate and sensitive serotonin quantification. The most widely used techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

1. Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[4] This technique involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[4][5]

-

Principle: Organic solvents like acetonitrile (B52724) and methanol (B129727) disrupt the hydration layer around proteins, leading to their precipitation. Acids, such as trichloroacetic acid or sulfosalicylic acid, alter the pH, causing proteins to lose their native structure and precipitate.[5]

-

Advantages: Simple, fast, and cost-effective.

-

Disadvantages: May not remove all matrix interferences, such as phospholipids, which can cause ion suppression in LC-MS/MS analysis. The resulting supernatant is also more dilute, which may affect sensitivity.

2. Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique that separates serotonin from matrix components based on physical and chemical properties. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

-

Principle: Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be used to selectively retain serotonin. For instance, weak cation-exchange (WCX) sorbents are effective for isolating serotonin from urine.[6][7]

-

Advantages: Provides a cleaner extract compared to PPT, leading to reduced matrix effects and improved sensitivity. It also allows for sample concentration.

-

Disadvantages: More time-consuming and expensive than PPT. Method development can be more complex.

3. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

-

Principle: Serotonin is extracted from the aqueous biological sample into an organic solvent in which it is more soluble. The choice of organic solvent is crucial for efficient extraction.

-

Advantages: Can provide very clean extracts.

-

Disadvantages: Can be labor-intensive, may require larger volumes of organic solvents, and can be challenging to automate.

Experimental Workflow for Serotonin Analysis

The following diagram outlines a typical workflow for the quantification of serotonin in biological samples using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Protein Precipitation for Plasma Serotonin Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Accurate measurement of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in plasma is crucial for various research fields, including neuroscience, pharmacology, and clinical diagnostics. A critical step in the analytical workflow is the efficient removal of plasma proteins, which can interfere with downstream analytical methods such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA). This document provides a detailed protocol for protein precipitation from plasma samples for subsequent serotonin analysis. The described method is robust, reproducible, and suitable for high-throughput applications.

Experimental Protocol: Acetonitrile-Based Protein Precipitation

This protocol details a common and effective method for precipitating proteins from plasma using acetonitrile (B52724).

Materials:

-

Plasma samples

-

Acetonitrile (ACN), HPLC grade

-

0.1 M Hydrochloric acid (HCl)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Pipettes and tips

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice. Once thawed, vortex the samples gently for 10 seconds to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Precipitation: Add 200 µL of cold acetonitrile (stored at -20°C) to the plasma sample. The 1:2 ratio of plasma to acetonitrile is a common starting point and can be optimized if necessary.

-

Vortexing: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and efficient protein precipitation.

-

Incubation: Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

-

Supernatant Collection: Carefully aspirate the supernatant, which contains the serotonin, and transfer it to a new, clean microcentrifuge tube. Be cautious not to disturb the protein pellet.

-

Acidification (Optional but Recommended): For improved stability of serotonin, especially if the analysis is not performed immediately, add 10 µL of 0.1 M HCl to the supernatant.

-

Analysis: The supernatant is now ready for analysis by the chosen method (e.g., HPLC, LC-MS/MS, ELISA). If not analyzed immediately, store the supernatant at -80°C.

Quantitative Data Summary

The following table summarizes typical performance data for the acetonitrile-based protein precipitation method for plasma serotonin analysis.

| Parameter | Value | Notes |

| Recovery Rate | 85-95% | The percentage of serotonin recovered from the plasma sample after precipitation. |

| Precision (CV%) | < 10% | The coefficient of variation, indicating the reproducibility of the method. |

| Linearity (r²) | > 0.99 | The correlation coefficient for a standard curve, demonstrating the method's accuracy across a range of concentrations. |

| Limit of Detection (LOD) | 0.5 - 2 ng/mL | The lowest concentration of serotonin that can be reliably detected. This is highly dependent on the analytical instrument used. |

| Limit of Quantification (LOQ) | 2 - 5 ng/mL | The lowest concentration of serotonin that can be accurately quantified. This is highly dependent on the analytical instrument used. |

Workflow Diagram

Caption: Protein Precipitation Workflow.

Serotonin Signaling Pathway Overview

Caption: Simplified Serotonin Signaling Pathway.

Application Notes: Solid-Phase Extraction (SPE) for Serotonin Cleanup Utilizing Serotonin-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine), a critical monoamine neurotransmitter, is integral to a multitude of physiological processes, including the regulation of mood, sleep, and appetite.[1] Accurate quantification of serotonin in complex biological matrices such as urine, plasma, and feces is paramount for neuroscience research, clinical diagnostics, and pharmacological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively cleans up and concentrates serotonin from these intricate samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The use of a stable isotope-labeled internal standard, such as Serotonin-d4, is crucial for correcting analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the accuracy and reliability of the quantification.[1][3][5]